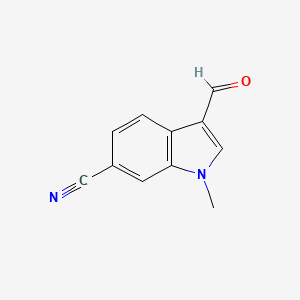

3-Formyl-1-methyl-1H-indole-6-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Chemical Biology

The indole scaffold is a recurring theme in a multitude of biologically active compounds. researchgate.net From the essential amino acid tryptophan to the neurotransmitter serotonin (B10506) and the potent anticancer vinca (B1221190) alkaloids, nature has repeatedly utilized the indole core to construct molecules with profound physiological effects. nih.govorgsyn.org This natural prevalence has inspired organic chemists to develop a plethora of synthetic methodologies for constructing and functionalizing the indole ring system. researchgate.net Classical methods like the Fischer, Leimgruber-Batcho, and Madelung syntheses, along with modern transition-metal-catalyzed reactions, provide access to a vast chemical space of indole derivatives. researchgate.netacs.org

In chemical biology, indole derivatives are invaluable tools for probing biological processes. Their ability to mimic the structure of peptides allows them to interact with proteins and enzymes with high affinity and specificity. orgsyn.org This has led to the development of numerous indole-based compounds with a wide spectrum of therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The ongoing exploration of indole chemistry continues to yield novel compounds with the potential to address significant challenges in medicine. nih.gov

Architectural Features of Functionalized Indole Derivatives and Their Research Importance

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, most commonly at the C3 position. uni.lu The nitrogen atom at position 1 can be readily substituted, and the various carbon atoms on both the pyrrole (B145914) and benzene (B151609) rings offer multiple sites for functionalization. This versatility allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity.

The introduction of different functional groups onto the indole scaffold leads to a wide range of architectural diversity. For instance, the presence of a formyl group, as seen in 3-formylindoles, provides a reactive handle for further synthetic transformations. orgsyn.org Alkylation of the indole nitrogen, creating N-substituted indoles, can enhance the lipophilicity and metabolic stability of a compound. The addition of a nitrile group can influence a molecule's polarity and its ability to participate in hydrogen bonding. vulcanchem.com The strategic placement of these and other functional groups is a key aspect of modern drug design, enabling the creation of highly specific and potent therapeutic agents.

A Closer Look at 3-Formyl-1-methyl-1H-indole-6-carbonitrile

The compound this compound represents a specific combination of these architectural features. While extensive research on this particular molecule is not widely published, its structure suggests significant potential as a building block in medicinal chemistry and materials science.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 860297-29-6 |

| SMILES | O=CC1=CN(C)C2=C1C=C(C=C2)C#N |

| InChIKey | Not available |

Data sourced from commercial suppliers and chemical databases. vulcanchem.combldpharm.com

Structural and Molecular Characteristics

The structure of this compound incorporates three key functional groups on the indole core: a formyl group (-CHO) at position 3, a methyl group (-CH₃) at position 1, and a nitrile group (-CN) at position 6. vulcanchem.com The formyl group at the electron-rich C3 position is a common feature in indole chemistry, often introduced via Vilsmeier-Haack or similar formylation reactions. orgsyn.org This aldehyde functionality serves as a versatile synthetic intermediate for constructing more complex molecules.

The methyl group on the indole nitrogen (N1) removes the acidic proton, which can influence the compound's solubility and its interactions with biological targets. The nitrile group at C6 is a strong electron-withdrawing group, which will significantly affect the electronic distribution across the aromatic system. vulcanchem.com This can modulate the reactivity of other positions on the indole ring and can also act as a hydrogen bond acceptor.

Synthesis and Reactivity

While a specific, published synthesis for this compound is not readily found in the literature, its synthesis can be envisioned through established methods of indole functionalization. A plausible retrosynthetic analysis would involve the formylation of 1-methyl-1H-indole-6-carbonitrile. The latter could potentially be synthesized from 6-cyanoindole (B17180) through N-methylation. The formylation would likely proceed at the C3 position due to the directing effects of the indole ring system.

The reactivity of this compound would be dictated by its functional groups. The aldehyde can undergo nucleophilic addition, condensation reactions (like Knoevenagel or Wittig reactions), and oxidation or reduction. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.

Potential Research Applications

Given the pharmacological importance of functionalized indoles, this compound is a compound of interest for screening in various biological assays. The combination of a reactive aldehyde, a metabolically stable N-methyl group, and a polar nitrile group makes it an attractive scaffold for library synthesis in drug discovery programs. Its structural similarity to other biologically active indole-3-carboxaldehydes and cyanoindoles suggests potential applications as an intermediate in the synthesis of anticancer, antiviral, or anti-inflammatory agents. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-formyl-1-methylindole-6-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-3-2-8(5-12)4-11(10)13/h2-4,6-7H,1H3 |

InChI Key |

TZMIGQODCZQSBG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)C#N)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Formyl 1 Methyl 1h Indole 6 Carbonitrile

Reactivity of the Formyl Group

The formyl group (-CHO) is a versatile functional group that readily participates in oxidation, reduction, and condensation reactions. Its position on the electron-rich indole (B1671886) ring makes it susceptible to a variety of chemical transformations.

Oxidative Conversions to Carboxylic Acid Derivatives

The aldehyde functionality of 3-Formyl-1-methyl-1H-indole-6-carbonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 1-methyl-3-carboxy-1H-indole-6-carbonitrile. This transformation is a common step in the synthesis of more complex indole derivatives. Standard oxidizing agents are effective for this conversion. For the related compound, 3-formyl-1H-indole-6-carbonitrile, oxidation produces 3-carboxy-1H-indole-6-carbonitrile smolecule.com. A similar outcome is expected for the N-methylated analog. The general transformation involves the conversion of the formyl group to a carboxylic acid moiety.

Table 1: Oxidative Conversion of the Formyl Group

| Starting Material | Reagent/Conditions | Product |

|---|

Reductive Conversions to Alcohol and Methylene (B1212753) Derivatives

The formyl group is susceptible to reduction, leading to either a primary alcohol or a fully reduced methylene group, depending on the reducing agent and reaction conditions employed.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduce the aldehyde to a primary alcohol, yielding (1-methyl-6-cyano-1H-indol-3-yl)methanol. This reaction is typically performed in an alcoholic solvent.

More potent reducing agents or specific reaction conditions, such as the Wolff-Kishner or Clemmensen reduction, can achieve complete reduction of the formyl group to a methyl group. This would result in the formation of 1,3-dimethyl-1H-indole-6-carbonitrile.

Table 2: Reductive Conversions of the Formyl Group

| Product | Reagent/Conditions |

|---|---|

| (1-Methyl-6-cyano-1H-indol-3-yl)methanol | Sodium Borohydride (NaBH₄) |

Condensation Reactions and Imine Formation

The electrophilic carbon of the formyl group readily reacts with nucleophiles, particularly primary amines, to form imines, also known as Schiff bases. masterorganicchemistry.compeerj.comorganic-chemistry.orgresearchgate.net This condensation reaction involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net The reaction is often catalyzed by acid. masterorganicchemistry.com

Furthermore, the formyl group can participate in condensation reactions with compounds containing active methylene groups, such as malononitrile (B47326) or cyanoacetic acid derivatives, in what is known as the Knoevenagel condensation. mdpi.comresearchgate.net These reactions, typically base-catalyzed, lead to the formation of a new carbon-carbon double bond, yielding various substituted alkene derivatives. For example, reaction with malononitrile would produce 2-((1-methyl-6-cyano-1H-indol-3-yl)methylene)malononitrile.

Table 3: Condensation Reactions of the Formyl Group

| Reactant | Reaction Type | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation | N-((1-Methyl-6-cyano-1H-indol-3-yl)methylene)alkanamine |

Reactivity of the Carbonitrile Group

The carbonitrile (-C≡N) group is a valuable functional group that can be converted into other nitrogen-containing moieties or a carboxylic acid through various chemical transformations.

Nucleophilic Additions and Related Transformations

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The most common transformation is hydrolysis to a carboxylic acid. This can be achieved under either acidic or alkaline conditions. libretexts.orgyoutube.com

Acid Hydrolysis : Heating the compound with an aqueous acid (e.g., H₂SO₄ or HCl) will hydrolyze the nitrile group first to an amide intermediate (1-methyl-3-formyl-1H-indole-6-carboxamide) and then to the corresponding carboxylic acid, 3-formyl-1-methyl-1H-indole-6-carboxylic acid. libretexts.org

Alkaline Hydrolysis : Treatment with a hot aqueous base (e.g., NaOH) initially forms the carboxylate salt (sodium 3-formyl-1-methyl-1H-indole-6-carboxylate) and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org

Table 4: Hydrolysis of the Carbonitrile Group

| Conditions | Intermediate Product | Final Product (after workup if needed) |

|---|---|---|

| Acid Hydrolysis (H₃O⁺, heat) | 1-Methyl-3-formyl-1H-indole-6-carboxamide | 3-Formyl-1-methyl-1H-indole-6-carboxylic acid |

Reductive Conversions to Amine Derivatives

The carbonitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation typically requires strong reducing agents due to the stability of the carbon-nitrogen triple bond.

Common methods for this reduction include the use of lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like THF, or catalytic hydrogenation. Catalytic hydrogenation involves using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, platinum, or palladium, often under pressure. These methods convert the nitrile into 3-(aminomethyl)-1-methyl-1H-indole. For the related compound without the N-methyl group, reduction yields 3-formyl-1H-indole-6-amines smolecule.com. A variety of reagents, including diisopropylaminoborane, can be used for the reduction of nitriles to primary amines organic-chemistry.org.

Table 5: Reductive Conversion of the Carbonitrile Group

| Reagent/Conditions | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by water workup | 3-(Aminomethyl)-1-methyl-1H-indole |

Derivatization via Hydrolysis and Other Conversions

The functional groups of This compound serve as handles for further molecular elaboration. The nitrile group at the C6 position is particularly amenable to a variety of chemical transformations.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-Formyl-1-methyl-1H-indole-6-carboxylic acid . Subsequent esterification can lead to compounds such as Methyl 3-formyl-1-methyl-1H-indole-6-carboxylate . This conversion is a valuable strategy for modifying the electronic properties of the benzene (B151609) portion of the indole and for creating new building blocks for more complex molecules.

Other Conversions: Beyond hydrolysis, the nitrile group offers a gateway to other important functional groups. For instance, catalytic reduction can convert the cyano moiety into a primary amine (6-(aminomethyl)-3-formyl-1-methyl-1H-indole ). This introduces a basic site into the molecule, opening avenues for amide bond formation and other derivatizations. The synthetic utility of converting a cyano group has been demonstrated in related systems, enabling the divergent preparation of aldehydes, primary amines, and amides, thereby constructing molecules with potential biological activity. rsc.org

The C3-formyl group also presents opportunities for derivatization. Standard aldehyde chemistry, such as reductive amination, Wittig reactions, or Knoevenagel condensations, can be employed to extend the molecular framework from the C3 position, a common strategy in the synthesis of biologically active indole alkaloids and their analogs.

Electrophilic and Nucleophilic Reactivity of the Indole Ring System

Site-Selective C-H Functionalization Methodologies

Directly functionalizing the C-H bonds of the indole core is a powerful and atom-economical strategy for synthesizing complex derivatives. chim.itnih.gov The challenge lies in controlling the regioselectivity, as there are multiple C-H bonds with similar reactivity. chim.itnih.gov

Transition Metal-Catalyzed C-H Activation at C2, C3, and Benzenoid Positions

Transition metal catalysis has revolutionized the site-selective functionalization of indoles, overriding the inherent reactivity patterns of the heterocycle. rsc.org In the case of This compound , the C3-formyl group is a key player, acting as a directing group.

Research has shown that a carbonyl group (including formyl) at the C3 position of an indole can effectively direct transition metals, particularly palladium, to activate the C-H bond at the C4 position. researchgate.netnih.gov This non-vicinal activation proceeds through the formation of a stable six-membered metallacycle intermediate. For N-protected indoles, such as the N-methylated target compound, this C4-arylation can proceed cleanly without the side reactions, like acetyl group migration, that are sometimes observed with N-H indoles. nih.gov Therefore, palladium-catalyzed coupling with aryl halides is expected to selectively yield 4-aryl-3-formyl-1-methyl-1H-indole-6-carbonitrile derivatives.

While C4 is the most likely position for functionalization on the target molecule via this strategy, other positions on the indole ring can be accessed using different directing groups and catalysts. For example, directing groups installed at the N1 position can steer functionalization to the C2 or C7 positions. nih.govresearchgate.net Functionalization at the C6 position, which already bears the nitrile group in the target compound, has been achieved using copper catalysts in conjunction with specific N-directing groups. nih.govresearchgate.net

Table 1: Summary of Regioselective C-H Functionalization Strategies for Indoles

| Target Position | Directing Group (Position) | Catalyst System (Example) | Reference |

| C4 | Carbonyl (C3) | Pd(OAc)₂ | nih.gov |

| C7 | N-P(O)tBu₂ (N1) | Palladium | nih.govresearchgate.net |

| C6 | N-P(O)tBu₂ (N1) | Copper | nih.govresearchgate.net |

| C2 | Amide/Picolinamide (N1) | Palladium/Rhodium | chim.it |

Transition Metal-Free Approaches to C-H Functionalization

While transition metal catalysis is powerful, metal-free methods are gaining traction due to their potential for lower cost and reduced metal contamination in products. nih.govresearchgate.net For indoles, these methods often rely on the inherent nucleophilicity of the ring. However, the two electron-withdrawing groups in This compound diminish its nucleophilicity, making it a challenging substrate for traditional electrophilic substitution.

Despite this, specific metal-free strategies could be viable. For instance, Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles has been reported to construct cyano-substituted all-carbon quaternary centers. rsc.org This type of reaction proceeds through in situ generated electrophilic intermediates that can attack the indole's benzene ring. Another approach involves the umpolung (reversal of polarity) of the indole's reactivity. By using hypervalent iodine reagents, the normally nucleophilic indole can be made electrophilic, enabling subsequent reactions. nih.gov

Ring-Opening and Dearomatization Strategies of the Indole Core

More drastic transformations can alter the fundamental bicyclic structure of the indole core, leading to novel molecular scaffolds.

Ring-Opening: The indole ring, while aromatic, can undergo cleavage under specific conditions. An electrochemical protocol for the oxidative ring-opening of indoles has been developed, providing access to synthetically useful anthranilic acid derivatives without the need for harsh chemical oxidants. researchgate.net Another unconventional route involves a Lewis acid-mediated reaction with tosylhydrazones, which opens the C2-N1 bond and leads to the formation of substituted pyrazoles. nih.gov Under hydrothermal conditions with metal catalysts like Ruthenium, the indole ring can be hydrogenated to indoline (B122111), which then undergoes ring-opening to form various alkyl anilines. osti.gov The applicability of these methods to This compound would depend on the compatibility of the formyl and nitrile groups with the reaction conditions.

Dearomatization: Breaking the aromaticity of the indole ring is a powerful strategy to create three-dimensional structures like indolines and spirocycles, which are common in natural products. nih.govrsc.org Numerous methods have been developed, many of which are mediated by photochemistry. Visible-light-induced dearomative annulations can produce fused and spiro indoline systems. acs.org Similarly, photocatalytic hydroboration offers a pathway to diastereoselective dearomatization. nih.gov N-heterocyclic carbene (NHC) organocatalysis can also initiate a radical-based dearomatization process. acs.org A key consideration for This compound is its electron-deficient nature. While this can hinder some dearomatization reactions that rely on the indole's nucleophilicity, other methods are specifically designed for or are compatible with electron-withdrawing groups, such as certain photochemically mediated ring expansions. nih.govnih.gov

Table 2: Selected Strategies for Indole Dearomatization

| Method | Catalyst/Conditions | Product Type | Reference |

| Photocatalytic Hydroboration | Carbon Nitride PC, Blue LED | trans-Hydroborated Indolines | nih.gov |

| Radical Dearomatization | N-Heterocyclic Carbene (NHC) | Tetrahydropyrido[1,2-a]indol-6-ones | acs.org |

| Oxidative Umpolung | Chiral Hypoiodite Catalyst | Spiroindolenines | nih.gov |

| Metallaphotoredox Annulation | Co/Ir Photocatalyst, Visible Light | Indoloisoquinolinones | acs.org |

Mechanistic Investigations of Key Transformations Involving Indole Derivatives

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the transformations involving indole derivatives, several mechanistic pathways have been elucidated through experimental and computational studies.

C-H Activation: The mechanism for the palladium-catalyzed C4-arylation directed by the C3-formyl group is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov The catalyst first coordinates to the carbonyl oxygen of the formyl group, forming a six-membered palladacycle by activating the C4-H bond. This is followed by oxidative addition of the coupling partner (e.g., an aryl iodide) to the palladium center and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst. Theoretical studies support that for many indole C-H functionalizations, when the C-H activation step itself is the rate-determining step, selectivity often favors the C4 or C7 positions. nih.gov

Ring-Opening and Dearomatization: The mechanisms for these transformations are diverse. Electrochemical ring-opening likely involves the initial single-electron oxidation of the indole ring to form a radical cation, which then undergoes further reaction with the solvent or other nucleophiles, leading to bond cleavage. researchgate.net Photocatalytic dearomatization reactions often operate through a cycle initiated by a single electron transfer (SET) from the photoexcited catalyst to the indole or a reaction partner, generating radical intermediates that undergo cyclization or other transformations. nih.govacs.org In contrast, the NHC-catalyzed dearomatization proceeds via a radical relay mechanism initiated by the formation of a Breslow intermediate. acs.org The hypoiodite-catalyzed umpolung dearomatization is proposed to involve the formation of an N-iodoindole intermediate, which reverses the polarity of the C3 position, making it electrophilic and susceptible to attack by a tethered nucleophile. nih.gov

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse, owing to the presence of multiple reactive sites. The formyl group can undergo typical aldehyde reactions, while the nitrile group can be subjected to hydrolysis, reduction, or cycloaddition. The indole ring itself can participate in various transformations.

A plausible reaction pathway for many transformations involves the initial reaction at the formyl group. For instance, in condensation reactions, the formyl group can react with active methylene compounds. The electron-withdrawing nitrile group on the benzene ring can influence the reactivity of the indole nucleus, potentially directing reactions to specific positions.

Density functional theory (DFT) calculations predict that the planar indole ring and the conjugated formyl group contribute to the molecule's stability through resonance. The electron-withdrawing property of the nitrile group further polarizes the aromatic system, which can enhance reactivity at the C2 and C4 positions of the indole ring. vulcanchem.com

In reactions involving the functionalization of the indole core, the formation of specific intermediates is key. For example, in metal-catalyzed cross-coupling reactions, an organometallic intermediate is typically formed. The stability and subsequent reactivity of this intermediate will determine the final product. While specific studies on this compound are limited, analogous reactions with other substituted indoles suggest the formation of various intermediates depending on the reaction conditions. For instance, in certain catalytic cycles, a six-membered ruthenium complex has been proposed as an intermediate in the C-H metalation of indole derivatives. nih.gov In other cases, nitronate/nitronic acid intermediates have been identified in reactions of indoles with nitroethene, which can then proceed through a nucleophilic pathway. nih.gov

The table below summarizes potential reaction pathways and the types of intermediates that could be expected in the transformations of this compound, based on the reactivity of analogous indole derivatives.

| Reaction Type | Potential Reagents | Expected Intermediates | Potential Products |

| Condensation | Active methylene compounds | Enolate/carbanion adduct | Substituted alkenes |

| Reduction | Reducing agents (e.g., NaBH4) | Alkoxide | 1-Methyl-3-(hydroxymethyl)-1H-indole-6-carbonitrile |

| Oxidation | Oxidizing agents | Not well-documented for this specific compound | 1-Methyl-1H-indole-3,6-dicarboxylic acid derivatives (hypothetical) |

| Cycloaddition | Dienes, azides | Cycloadduct | Fused heterocyclic systems |

| Cross-coupling | Boronic acids, organostannanes | Organometallic complexes (e.g., Pd, Cu) | Arylated or vinylated indole derivatives |

Role of Catalyst Design in Regioselectivity and Reaction Efficiency

Catalyst design plays a pivotal role in controlling the regioselectivity and efficiency of reactions involving this compound. The choice of catalyst, including the metal center and the ligands, can direct the reaction to a specific site on the indole molecule, leading to the desired product with high yield and selectivity.

In the context of indole chemistry, transition metal catalysts, particularly those based on palladium, ruthenium, and copper, are extensively used. For instance, palladium catalysts are well-known for their effectiveness in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which can be used to introduce new carbon-carbon bonds at various positions of the indole ring. The ligand environment around the palladium center is crucial in determining the outcome of these reactions.

Ruthenium catalysts have been shown to be effective for the site-selective C3 alkenylation of indole derivatives. nih.gov This is achieved through a directing group strategy, where a functional group on the indole nitrogen directs the catalyst to a specific position. While this compound has a methyl group at the N1 position, which is not a typical directing group, the electronic effects of the formyl and nitrile groups could influence the regioselectivity of ruthenium-catalyzed reactions.

Copper catalysts are also important in the functionalization of indoles. For example, copper cyanide is used for the introduction of the nitrile group. In other reactions, copper catalysts can promote C-H activation and subsequent functionalization. The choice of the copper salt and any additives can significantly impact the reaction's efficiency and selectivity.

The following table provides examples of how different catalyst systems can influence the outcome of reactions with indole derivatives, which can be extrapolated to the reactivity of this compound.

| Catalyst System | Reaction Type | Regioselectivity | Efficiency |

| Palladium(II) acetate (B1210297) / Triphenylphosphine | Suzuki Coupling | High for C-C bond formation at halogenated positions | Generally high yields |

| [RuCl2(p-cymene)]2 / AgSbF6 | C-H Alkenylation | C3-selective in certain indole derivatives nih.gov | Good to high yields nih.gov |

| Copper(I) Iodide / Ligand | Sonogashira Coupling | High for C-C bond formation with terminal alkynes | Moderate to high yields |

| Chiral Phosphoric Acids | Friedel-Crafts/Nitro-Michael | High diastereo- and enantioselectivity nih.gov | Good yields nih.gov |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Formyl-1-methyl-1H-indole-6-carbonitrile, both ¹H and ¹³C NMR would provide unambiguous confirmation of its constitution by identifying the chemical environment of each hydrogen and carbon atom.

While specific spectra for this compound are not widely published, a predicted spectrum can be constructed based on known data for analogous indole (B1671886) derivatives. rsc.orgrsc.org In ¹H NMR, the N-methyl group would appear as a sharp singlet, typically around 3.8-4.1 ppm. The aldehydic proton of the formyl group at C3 is highly deshielded and would be observed as a singlet near 10.0 ppm. The proton at the C2 position, adjacent to the nitrogen and the formyl-substituted carbon, is also expected to be a singlet in the aromatic region, likely around 8.0-8.3 ppm. The three protons on the benzene (B151609) ring (H4, H5, and H7) would present a more complex pattern. H7, being adjacent to the electron-withdrawing nitrile group, would be a doublet or singlet-like signal at a high chemical shift. H5 would likely be a doublet of doublets, and H4 would be a doublet.

In ¹³C NMR, the carbon of the nitrile group (-C≡N) would appear around 118-120 ppm, while the formyl carbon (-CHO) would be significantly downfield, around 185 ppm. The N-methyl carbon would resonate at approximately 33-35 ppm. The remaining carbon signals would correspond to the indole ring system, with their exact shifts influenced by the electronic effects of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₈N₂O), the exact molecular weight is 184.0637 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision.

Under electron ionization (EI), a distinct molecular ion peak (M⁺) would be expected at m/z = 184. The fragmentation would likely involve characteristic losses of the functional groups. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) to give a peak at m/z 183, and the loss of the formyl group (M-29) to give a prominent peak at m/z 155. libretexts.org Further fragmentation of the indole ring itself would also occur. Predicted mass spectrometry data for the related compound 3-formyl-1H-indole-6-carbonitrile shows expected adducts such as [M+H]⁺ and [M+Na]⁺. uni.lu A similar pattern of adduct formation would be expected for the N-methylated derivative in soft ionization techniques like electrospray ionization (ESI).

Predicted Mass Spectrometry Fragments for this compound

This table is predictive and based on general fragmentation principles.

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry provides a powerful lens to examine molecular properties that are difficult or impossible to measure experimentally. Methods like Density Functional Theory (DFT) and molecular modeling can predict structures, reaction energetics, and intermolecular interactions.

Density Functional Theory (DFT) Calculations in Reaction Pathway Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For indole derivatives, DFT calculations are frequently employed to optimize molecular geometry, calculate heats of formation, and map electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.comniscpr.res.in

Applying DFT to this compound would allow for the prediction of its most stable three-dimensional structure. Furthermore, these calculations can be used to model reaction pathways, for instance, in predicting the regioselectivity of further chemical modifications. Studies on substituted indole-3-carbinols have used DFT to calculate reaction enthalpies for various antioxidant mechanisms, showing how different substituents influence thermodynamic properties. researchgate.net For the target compound, DFT could predict the energetics of its reduction, oxidation, or participation in cycloaddition reactions, thereby guiding synthetic efforts and explaining observed reactivity.

Conformational Analysis of Indole Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and the energy associated with them. The core indole ring is inherently planar. For this compound, the key conformational questions would revolve around the orientation of the C3-formyl and C6-nitrile groups relative to the indole plane. It is expected that a co-planar arrangement of these groups with the ring is the lowest energy conformation due to maximization of π-conjugation.

In the solid state, the conformation is fixed within the crystal lattice, and intermolecular interactions become paramount. Crystal structure analyses of related indole derivatives, such as methyl 1-methyl-1H-indole-3-carboxylate, reveal extensive networks of weak intermolecular interactions, including C-H···O and C-H···π bonds, which dictate the crystal packing. researchgate.net For this compound, one would anticipate similar interactions. The formyl oxygen and the nitrile nitrogen are potent hydrogen bond acceptors, likely forming C-H···O and C-H···N interactions with neighboring molecules. Additionally, π-π stacking between the electron-rich indole rings is a common stabilizing interaction in such aromatic systems. researchgate.netmdpi.com

Molecular Modeling Approaches for Interaction Studies

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is especially valuable in drug discovery for studying how a potential drug molecule (a ligand) might bind to a protein receptor. mdpi.com

Indole derivatives are known to interact with a wide variety of enzymes, often acting as inhibitors. nih.govmdpi.com In a hypothetical interaction study, this compound could be docked into the active site of a target protein. The model would likely show the nitrile and formyl groups acting as key hydrogen bond acceptors, interacting with donor residues (e.g., arginine, lysine, or serine) in the protein's binding pocket. mdpi.com The planar indole ring could engage in hydrophobic interactions or π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.comnih.gov Such modeling studies are crucial for generating hypotheses about the mechanism of action and for designing new analogues with improved binding affinity and selectivity. researchgate.net

Research Applications and Future Directions for Indole Based Compounds

Strategic Utility in Complex Organic Synthesis

The unique arrangement of functional groups in 3-Formyl-1-methyl-1H-indole-6-carbonitrile makes it a highly versatile building block in the field of organic synthesis. The aldehyde at the C3 position, the N-methyl group, and the carbonitrile at the C6 position each offer distinct reactivity, allowing for a programmed and selective elaboration of the indole (B1671886) core.

Building Blocks for Diverse Heterocyclic Scaffolds

The indole-3-carbaldehyde moiety is a well-established precursor for the construction of a wide array of heterocyclic systems. researchgate.net The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to forge new carbon-nitrogen and carbon-carbon bonds. rsc.orgaku.edu.tr For instance, reaction with hydrazines can lead to the formation of pyrazoles, while condensation with β-ketoesters or malononitrile (B47326) can furnish pyridines and other fused heterocyclic systems. The presence of the N-methyl group prevents competing N-H reactivity, thereby directing transformations to the aldehyde and nitrile functionalities. sigmaaldrich.comnih.gov

Precursors for the Synthesis of Advanced Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound can serve as a precursor for more intricate molecular designs. The aldehyde can be a handle for olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce vinyl linkages. These, in turn, can participate in pericyclic reactions like Diels-Alder cycloadditions to build polycyclic frameworks. Furthermore, the nitrile group at the C6 position can be hydrolyzed to a carboxylic acid, converted to an amine via reduction, or transformed into a tetrazole ring, significantly expanding the molecular diversity accessible from this starting material. organic-chemistry.org The strategic placement of these functional groups allows for sequential and orthogonal chemical modifications, a key principle in the synthesis of complex natural products and novel pharmaceutical agents. researchgate.net

Exploration in Materials Science Research

The electron-rich nature of the indole ring, coupled with the electron-withdrawing capabilities of the formyl and nitrile groups, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties, making them attractive candidates for materials science applications. openmedicinalchemistryjournal.comresearchgate.net

Development of Organic Electronics and Optoelectronic Devices

Indole derivatives have been investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The π-conjugated system of the indole core can be extended through reactions at the formyl group, for example, via Knoevenagel condensation with electron-accepting moieties. This can lead to the creation of donor-π-acceptor (D-π-A) dyes with tunable electronic properties. The N-methyl group can enhance solubility and influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices. yeditepejhs.org

Applications in Polymer and Dye Chemistry

The reactivity of the formyl group allows for the incorporation of this indole derivative into polymer backbones or as a pendant group, potentially imparting unique optical or electronic properties to the resulting material. Furthermore, the chromophoric nature of extended indole systems makes them candidates for the development of novel dyes. openmedicinalchemistryjournal.commdpi.combritannica.com The specific substitution pattern of this compound could lead to dyes with specific absorption and emission characteristics, with potential applications in areas such as textile dyeing, food coloring, and as fluorescent probes.

Role as Chemical Biology Probes and in Scaffold Diversification

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. wikipedia.orgnih.gov The functional handles on this compound provide an excellent platform for the generation of libraries of diverse molecules for biological screening.

The aldehyde functionality can be reductively aminated to introduce a wide range of amine-containing side chains, a common strategy in drug discovery to explore the chemical space around a core scaffold. This approach allows for the systematic modification of a lead compound to optimize its pharmacological properties.

Despite extensive searches for scientific literature on the chemical compound This compound , no specific research applications or detailed studies concerning its use in the design of analogs, contribution to library synthesis, or fundamental investigations into enzyme and receptor binding could be found in the public domain.

Chemical suppliers list the compound, confirming its existence and availability for research purposes. However, this availability has not translated into published research that would allow for a detailed discussion of its specific applications as outlined in the requested article structure.

The broader class of indole-based compounds is well-documented in medicinal chemistry for its versatile scaffold, which serves as a foundation for a wide range of biologically active molecules. The indole nucleus is a privileged structure in drug discovery, with derivatives showing activity against various diseases. Research in this general area is extensive, covering the design of analogs to probe molecular interactions, the synthesis of large chemical libraries for high-throughput screening, and detailed studies of how these compounds bind to and modulate the function of enzymes and receptors.

Unfortunately, without specific data for This compound , any attempt to generate the requested article would be speculative and would not adhere to the strict requirement of focusing solely on this specific compound. Therefore, the requested article cannot be generated at this time due to the absence of relevant scientific literature.

Q & A

Q. What are the standard synthetic routes for 3-formyl-1-methyl-1H-indole-6-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack formylation of 1-methyl-1H-indole-6-carbonitrile. A methodologically robust approach involves using dimethylformamide (DMF) as both solvent and carbonyl source, with phosphorus oxychloride (POCl₃) as the activating agent. Reaction optimization studies suggest that maintaining temperatures between 0–5°C during formylation minimizes byproducts like over-oxidized indole derivatives . Post-reaction quenching with ice-water and neutralization with sodium bicarbonate ensures high purity (>95%) after recrystallization from ethanol/DMF mixtures .

Q. How can NMR spectroscopy distinguish between positional isomers in substituted indole carbonitriles?

Key diagnostic signals include:

- ¹H NMR : The formyl proton (CHO) at δ 9.8–10.2 ppm (singlet) and methyl group (N–CH₃) at δ 3.8–4.0 ppm.

- ¹³C NMR : The nitrile carbon (C≡N) resonates at δ 115–120 ppm, while the formyl carbonyl appears at δ 190–195 ppm. Cross-peaks in 2D HSQC and HMBC spectra confirm connectivity between the formyl group and C3 of the indole ring, avoiding confusion with C2 or C4 substitution .

Q. What are the common challenges in crystallizing this compound, and how are they addressed?

The compound’s planar structure and polar nitrile/formyl groups often lead to poor crystal growth. Slow evaporation from ethanol/acetone (1:1) at 4°C produces suitable single crystals. SHELXT (via the SHELX suite) is recommended for solving structures due to its robustness in handling weak diffraction data from small, flat molecules .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the C3 formyl group activates the indole ring for electrophilic substitution at C5 due to resonance stabilization. Molecular electrostatic potential maps highlight nucleophilic regions (C5 and C7), guiding reactions like Friedel-Crafts alkylation or Suzuki coupling. Experimental validation via HPLC-MS after derivatization confirms computational predictions .

Q. How should researchers resolve contradictions between X-ray crystallography and NMR data for this compound?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). For example:

- X-ray : Shows coplanarity of the formyl group with the indole ring.

- NMR : Suggests slight twisting due to solvent interactions (observed in NOESY). Hybrid approaches, such as variable-temperature NMR and Hirshfeld surface analysis, reconcile these differences by quantifying conformational flexibility .

Q. What strategies optimize the synthesis of this compound under solvent-free or green chemistry conditions?

Mechanochemical grinding of 1-methyl-1H-indole-6-carbonitrile with paraformaldehyde and montmorillonite K10 clay (acid catalyst) achieves 85% yield in 2 hours. This method avoids toxic solvents (e.g., DMF) and reduces waste. Comparative TGA-DSC analysis confirms thermal stability up to 200°C, ensuring scalability .

Methodological Notes

- Synthesis Troubleshooting : If formylation yields drop below 70%, check for moisture in POCl₃ or incomplete activation of DMF.

- Crystallography : Use SHELXL for refinement, as it handles anisotropic displacement parameters better than other software for planar heterocycles .

- Analytical Cross-Validation : Combine LC-MS (for purity) with 2D NMR (for connectivity) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.